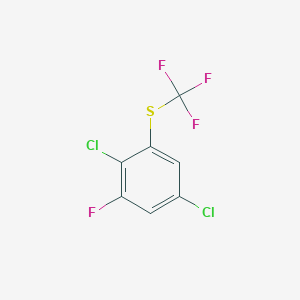

1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene

Description

Properties

IUPAC Name |

2,5-dichloro-1-fluoro-3-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4S/c8-3-1-4(10)6(9)5(2-3)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDESXHKHOACIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)SC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Benzene Precursor Preparation

The initial step involves preparing a benzene ring substituted with chlorine and fluorine atoms in the 1,4- and 2-positions, respectively. This is typically achieved by selective halogenation of benzene derivatives or by using pre-halogenated intermediates such as dichlorofluorobenzene isomers.

- Chlorination and fluorination can be controlled by directing effects of substituents and reaction conditions.

- For example, 1,4-dichloro-2-fluorobenzene derivatives serve as suitable precursors for further functionalization.

Alternative Synthetic Routes and Notes

- Some older or more complex routes involve multi-stage processes starting from benzotrichlorides or isocyanates, followed by nitration, hydrofluorination, and subsequent transformations to introduce trifluoromethyl groups, as noted in patent literature.

- These processes are often more laborious and less efficient than modern electrophilic trifluoromethylthiolation methods.

- The choice of halogenation pattern and trifluoromethylthiolation site is influenced by directing effects of existing substituents on the aromatic ring, which can be confirmed by techniques such as X-ray crystallography.

Summary Table of Preparation Methods

| Step | Method/Conditions | Notes |

|---|---|---|

| Halogenation | Selective chlorination and fluorination of benzene | Precursor preparation; regioselectivity critical |

| Electrophilic trifluoromethylthiolation | Reaction with N-(trifluoromethylthio)saccharin, FeCl3 catalyst, diphenyl selenide co-catalyst, room temp, 1 h | High yield, regioselective, mild conditions |

| Purification | Flash chromatography (ethyl acetate/hexane) | Standard purification technique |

Research Findings and Practical Considerations

- The dual catalytic system using iron(III) chloride and diphenyl selenide significantly improves reaction efficiency and yield compared to previous methods relying on FeCl3/AgSbF6 at high temperatures.

- Electrophilic trifluoromethylthiolation is sensitive to substrate substitution patterns, and steric/electronic effects must be considered for optimal regioselectivity.

- The trifluoromethylthio group imparts unique chemical and biological properties, making the compound valuable for further functionalization and application in drug discovery and material science.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

The compound's structural features enhance its potential in medicinal chemistry. Fluorinated compounds are known for their increased metabolic stability and improved binding affinity to biological targets. This compound has been investigated for its role in the development of pharmaceuticals targeting specific pathways, particularly in oncology and anti-inflammatory therapies.

Case Studies:

- Anticancer Agents : The trifluoromethyl group present in this compound is analogous to moieties found in successful anticancer drugs like sorafenib and nilutamide. Research indicates that compounds with similar structures exhibit enhanced efficacy against cancer cell lines due to improved interaction with cellular targets .

- Anti-inflammatory Drugs : Studies have shown that fluorinated compounds can modulate inflammatory responses, suggesting potential applications in developing new anti-inflammatory medications.

Agrochemical Applications

In the agrochemical sector, 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene is being explored for its efficacy as a pesticide or herbicide. The presence of chlorine and fluorine atoms may enhance the compound's ability to disrupt biological processes in pests while maintaining a favorable safety profile for non-target organisms.

Research Insights:

- Pesticidal Activity : Preliminary studies have demonstrated that fluorinated aromatic compounds can exhibit increased toxicity against specific pests compared to non-fluorinated analogs. This suggests that this compound could be developed into a more effective pesticide formulation .

Material Science

The unique properties of this compound also lend themselves to applications in material science, particularly in the development of advanced materials with specific thermal and chemical resistance characteristics.

Applications:

- Fluoropolymer Synthesis : The compound can serve as a precursor for synthesizing fluoropolymers, which are known for their high thermal stability and chemical resistance. These materials are useful in coatings, adhesives, and sealants used in harsh environments .

Chemical Research

In chemical research, this compound is utilized as a reagent or intermediate in various synthetic pathways. Its unique functional groups allow chemists to explore new reactions and mechanisms.

Synthetic Pathways:

- Reagents in Organic Synthesis : The chlorinated and fluorinated nature of the compound enables it to act as a key intermediate in synthesizing other complex organic molecules .

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of electronegative atoms like fluorine and chlorine can influence its reactivity and interactions with other molecules. The trifluoromethylthio group can also play a role in modulating its chemical behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include halogenated benzene derivatives with varying substituents. Below is a comparative analysis of key compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Lipophilicity and Bioavailability

The trifluoromethylthio group significantly increases lipophilicity (cLogP) compared to less fluorinated or oxygen-containing groups. For instance, replacing -S-CF₃ with a sulfoximine (which introduces an oxygen atom) reduces cLogP by ~2 units, as observed in sulfoximine derivatives . This aligns with Lipinski’s rules, where lower cLogP values improve aqueous solubility and oral bioavailability. However, the high lipophilicity of 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene may enhance membrane permeability in hydrophobic environments, such as pesticidal formulations.

Electronic and Steric Effects

- Electron-withdrawing groups : The -S-CF₃ group is more electron-withdrawing than methylthio (-S-Me) or methoxy (-O-Me) substituents, deactivating the benzene ring toward electrophilic attack. This contrasts with compounds like 1,2,4,5-tetrachloro-3-(methylthio)benzene, where the -S-Me group offers weaker electron withdrawal .

- Steric bulk: The trifluoromethylthio group’s bulkiness may hinder interactions with biological targets compared to smaller substituents like nitro (-NO₂) or chloro (-Cl).

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

*Estimated based on substituent contributions.

Biological Activity

1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene (C7H2Cl2F4S) is a fluorinated organic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with two chlorine atoms, one fluorine atom, and a trifluoromethylthio group. The presence of these electronegative atoms significantly influences its reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethylthio group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This characteristic makes the compound a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related chlorinated and fluorinated compounds have shown effectiveness against various bacterial strains. The specific activity of this compound remains to be fully characterized but suggests potential in this area.

Antitumor Activity

Preliminary studies suggest that fluorinated compounds can inhibit tumor growth by interfering with cellular signaling pathways. The presence of multiple halogen substituents may contribute to enhanced cytotoxicity against cancer cells. Further research is necessary to elucidate the specific effects of this compound on tumor cell lines.

Enzyme Inhibition

Fluorinated compounds often act as enzyme inhibitors due to their structural similarity to natural substrates. Investigations into the inhibition of key enzymes involved in metabolic pathways could reveal significant insights into the biological activity of this compound.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on structurally similar compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These findings indicate that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

Study 3: Enzyme Interaction Studies

Research on fluorinated compounds has highlighted their role as potent enzyme inhibitors. For example, studies focusing on the inhibition of cytochrome P450 enzymes by halogenated derivatives suggest that this compound may exhibit similar inhibitory properties .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1,4-Dichloro-2-fluorobenzene | Moderate antimicrobial | Lacks trifluoromethylthio group |

| 1,4-Dichloro-2,6-difluorobenzene | Antitumor activity | Contains additional fluorine |

| 1,4-Dichloro-2-fluoro-6-methylbenzene | Limited data | Contains a methyl group instead |

Q & A

Q. What are the recommended synthetic routes for 1,4-Dichloro-2-fluoro-6-(trifluoromethylthio)benzene, and how can reaction conditions be optimized?

- Methodological Answer : Begin with halogenated benzene precursors (e.g., 1,4-dichloro-2-fluorobenzene) and employ nucleophilic aromatic substitution for introducing the trifluoromethylthio group. Use catalysts like Cu(I) or Pd(0) complexes to enhance reactivity. Optimize temperature (40–120°C) and solvent polarity (DMF or THF) to balance reaction rate and selectivity. Monitor progress via HPLC or GC-MS, and validate purity through recrystallization in ethanol .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer : Use NMR to confirm fluorine positions (δ ~ -60 to -110 ppm) and NMR for trifluoromethylthio group identification (δ ~ 110–125 ppm). IR spectroscopy detects C-F (1000–1300 cm) and C-S (600–700 cm) stretches. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] or [M-Cl]) with isotopic patterns matching Cl/F abundance .

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodological Answer : Store the compound in anhydrous, dark conditions at -20°C to prevent hydrolysis of the trifluoromethylthio group. Avoid prolonged exposure to UV light or strong bases. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts in substitution reactions)?

- Methodological Answer : Perform kinetic studies to identify competing pathways (e.g., radical vs. ionic mechanisms). Use computational tools (DFT calculations) to model transition states and predict regioselectivity. Cross-validate results with alternative analytical methods (X-ray crystallography for structural confirmation) and replicate experiments under inert atmospheres to exclude oxygen interference .

Q. What computational strategies are effective for predicting the compound’s electronic properties and reactivity?

- Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Use databases like REAXYS to compare predicted vs. experimental reaction outcomes. Incorporate solvent effects via PCM models for accuracy .

Q. How can the compound’s biological activity be systematically evaluated, given its structural complexity?

- Methodological Answer : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using microdilution assays (MIC/MBC). For anticancer activity, employ MTT assays on cell lines (e.g., HeLa, MCF-7). Compare results with structurally analogous compounds (e.g., sulfur-containing benzodiazepines) to establish structure-activity relationships (SAR) .

Q. What experimental designs mitigate risks when scaling up synthesis for pharmacological studies?

- Methodological Answer : Use flow chemistry to control exothermic reactions and improve yield reproducibility. Implement in-line FTIR for real-time monitoring. Validate scalability via DOE (Design of Experiments), varying parameters like catalyst loading and residence time. Ensure compliance with safety protocols for chlorinated solvents (e.g., CHCl) .

Data Validation & Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer : Re-optimize computational models with explicit solvent and temperature parameters. Check for conformational isomers via variable-temperature NMR. Cross-reference with crystallographic data (e.g., CCDC entries) to validate bond angles/geometry. Publish raw data in open repositories to enable peer validation .

Q. What methodologies ensure robust SAR analysis for derivatives of this compound?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing Cl with Br or modifying the trifluoromethylthio group). Use multivariate regression analysis to correlate electronic (Hammett σ) or steric parameters with bioactivity. Validate models via leave-one-out cross-validation (LOOCV) .

Q. How can cross-disciplinary applications (e.g., materials science) be explored methodologically?

- Methodological Answer :

Investigate its use as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Characterize coordination complexes via X-ray diffraction and cyclic voltammetry. Explore photophysical properties (e.g., fluorescence quenching) for sensor development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.